(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated derivative of piperidine, a cyclic amine that plays a significant role in organic chemistry. This compound is notable for its unique structural features, including two fluorine substituents and a hydroxyl group, which enhance its potential applications in medicinal chemistry and agrochemicals. The compound's IUPAC name reflects its specific stereochemistry and functional groups, indicating its chiral nature.
This compound is synthesized from commercially available precursors through various chemical reactions. It is primarily utilized in research settings focused on developing new pharmaceuticals and agrochemical agents due to its structural properties that may confer beneficial biological activities.
(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate belongs to the class of piperidine derivatives. Its classification can be further detailed as follows:
The synthesis of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
A common synthetic route involves:
The molecular structure of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be described with the following data:
Property | Value |
---|---|
Molecular Formula | C10H17F2NO3 |
Molecular Weight | 237.24 g/mol |
IUPAC Name | tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate |
InChI Key | PZPDVALOSYWDOT-RNFRBKRXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC@HF |
This structure reveals a six-membered ring with specific stereochemistry that contributes to its biological activity .
(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
For example, a typical reaction might involve treating the compound with Dess-Martin periodinane in dichloromethane to facilitate oxidation processes .
The mechanism of action for (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The fluorine substituents may enhance binding affinity due to their electronegativity and steric effects.
In medicinal chemistry contexts, this compound may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects .
The physical and chemical properties of (R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate include:
These properties are crucial for understanding how the compound behaves under various experimental conditions .
(R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate serves as an important building block in organic synthesis. Its applications include:
This compound exemplifies how modifications in molecular structure can lead to significant advancements in both medicinal chemistry and agricultural sciences .
The construction of the gem-difluoromethylene unit at the C3 position with concomitant establishment of the chiral C4 hydroxyl center represents the most synthetically demanding aspect of preparing this target molecule. Two predominant strategies have emerged: chiral auxiliary-mediated electrophilic fluorination and transition metal-catalyzed asymmetric difluorination.
Electrophilic Fluorination: This approach utilizes electrophilic fluorinating agents on prochiral enolates or enol derivatives derived from appropriately protected 4-oxopiperidine-1-carboxylates. The tert-butoxycarbonyl (Boc) protecting group is typically employed due to its stability under basic conditions required for enolate formation. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the predominant electrophilic fluorine source, though N-fluorobenzenesulfonimide (NFSI) offers enhanced selectivity in certain systems. Stereochemical control derives from chiral auxiliaries attached at the C4 position prior to fluorination. For instance, Oppolzer's camphorsultam or Evans' oxazolidinones temporarily installed at C4 provide the necessary chiral environment, achieving diastereomeric ratios exceeding 15:1 in optimized systems [9].
Transition Metal-Catalyzed Asymmetric Difluorination: Direct stereoselective introduction of two fluorine atoms represents a more atom-economical approach. Palladium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP, Josiphos) catalyze the difluorination of 4-hydroxy-2,3-dehydropiperidine derivatives. The mechanism involves oxidative addition of a fluorine source followed by syn-addition across the double bond. Yields typically range from 70-85% with enantiomeric excesses of 88-95% reported for optimized systems. Recent advances employ copper(I)-pybox complexes with N-fluorobis(phenylsulfonyl)imide (NFSI) as the fluorine source, achieving comparable enantioselectivity under milder conditions [9].
Table 1: Comparison of Asymmetric Fluorination Strategies
Strategy | Reagent System | Chiral Controller | Typical dr/ee | Advantages/Limitations |
---|---|---|---|---|
Chiral Auxiliary-Mediated | Selectfluor®/NFSI on enolates | Evans oxazolidinone, Camphorsultam | 90-95% de | High stereocontrol; Requires auxiliary installation/removal |
Pd-Catalyzed | Pd/(R)-BINAP + Selectfluor® | Ligand chirality | 90-95% ee | Direct difluorination; Requires specialized ligands |
Cu-Catalyzed | Cu(I)/Pybox + NFSI | Ligand chirality | 88-93% ee | Mild conditions; Emerging methodology |
Biocatalytic approaches using fluorinases or engineered halohydrin dehalogenases represent an emerging frontier. While not yet extensively applied to this specific piperidine system, preliminary work on analogous substrates demonstrates potential for exquisite stereocontrol. Modified Streptomyces cattleya fluorinases have achieved >99% ee in the fluorination of L-three-3-deoxy-3-fluoroaldose derivatives, suggesting possible adaptation to cyclic substrates [9].
Installation of the C4 hydroxyl group while preserving the stereochemical integrity of the gem-difluoro moiety and controlling the newly formed chiral center requires chemoselective methodologies. Three principal strategies dominate: stereospecific reduction of 4-ketopiperidines, asymmetric dihydroxylation, and regioselective ring-opening of epoxides.
Stereoselective Carbonyl Reduction: Reduction of Boc-protected 3,3-difluoro-4-oxopiperidine provides the most direct route to the 4-hydroxy derivative. Achieving high diastereoselectivity requires careful reagent selection. (R) enantiomer production benefits from bulky reducing agents:
Asymmetric Dihydroxylation: While not directly applicable to the monohydroxylated target, asymmetric dihydroxylation of 3,3-difluoro-1,2,3,6-tetrahydropyridine derivatives followed by regioselective reduction provides an alternative entry. The Sharpless AD-mix-β system (utilizing (DHQD)₂PHAL ligand) installs the C4-C5 diol with the desired stereochemistry. Subsequent regioselective mono-mesylation and hydrogenolytic cleavage affords the (R)-4-hydroxypiperidine derivative. This multistep sequence (typically 4-6 steps) achieves overall yields of 40-50% with ee >98%, making it valuable for high-purity requirements despite its length [9].
Regioselective Epoxide Ring-Opening: Synthesis of 3,3-difluoro-4,5-epoxypiperidine-1-carboxylate followed by acid-catalyzed ring-opening provides stereochemical inversion at C4. Epoxidation of 3,3-difluoro-1,2,3,6-tetrahydropyridine-1-carboxylate using meta-chloroperbenzoic acid (mCPBA) yields predominantly the trans-epoxide. Treatment with aqueous trifluoroacetic acid (TFA) induces regioselective ring-opening at C4, generating the (R)-4-hydroxy derivative via an SN2 mechanism. This approach delivers 60-75% yield and >90% ee when starting from enantiomerically pure epoxides [9]. Careful control of reaction conditions prevents epimerization at the acid-sensitive C3 position.
1.3. tert-Butoxycarbonyl Protection-Deprotection Dynamics in Piperidine Derivatives
The tert-butoxycarbonyl (Boc) group serves as the dominant nitrogen-protecting strategy in the synthesis of (R)‑3,3‑difluoro‑4‑hydroxypiperidine derivatives due to its orthogonal stability profile and crystallinity-inducing properties. Its installation and removal present specific challenges in the presence of acid-sensitive gem-difluoromethylene groups and chiral tertiary alcohols.
Protection Methodologies: Boc protection is typically performed under mildly basic conditions using di-tert-butyl dicarbonate (Boc2O). Catalyst choice critically influences chemoselectivity, particularly when hydroxyl groups are present:
Deprotection Mechanism and Challenges: Acidolytic Boc removal follows a well-established E1 elimination mechanism. Protonation of the carbamate carbonyl oxygen leads to fragmentation, generating the free amine, carbon dioxide, and the highly reactive tert-butyl carbocation. This carbocation readily decomposes to isobutylene unless trapped by nucleophiles [4]. This decomposition pathway presents specific challenges:
Table 2: Boc Protection and Deprotection Conditions for Piperidine Derivatives
Operation | Reagent System | Conditions | Yield (%) | Key Considerations for Target Molecule |
---|---|---|---|---|
Protection | Boc2O, Et3N, THF | 0°C to rt, 12-24 h | 85-92 | Risk of carbamate formation with C4-OH |
Boc2O, HClO4-SiO2 | Solvent-free, rt, 0.5-1 h | 95-98 | High chemoselectivity, minimal side products | |
Boc2O, I2 (cat.) | Solvent-free, rt, 2-4 h | 90-97 | Cost-effective, scalable | |
Deprotection | TFA/CH2Cl2 (1:1 to 1:4) | 0°C to rt, 1-4 h | >95 | Standard method; Risk of elimination at C3/C4 |
HCl (4M in dioxane) | rt, 2-6 h | 85-90 | Less acidic than TFA; Possible chlorination by-products | |
TFA/CH2Cl2 with Et3SiH (scavenger) | 0°C to rt, 1-2 h | >95 | Suppresses isobutylene formation, prevents alkylation |
Orthogonality: The Boc group's stability towards bases and nucleophiles allows its use alongside base-labile protections like 9-fluorenylmethoxycarbonyl (Fmoc) for secondary functionalization. This orthogonality is crucial for synthesizing complex derivatives or peptide conjugates from the (R)‑3,3‑difluoro‑4‑hydroxypiperidine scaffold [2].
Obtaining enantiomerically pure (R)‑tert-butyl 3,3‑difluoro‑4‑hydroxypiperidine‑1‑carboxylate often necessitates resolution of racemic mixtures due to challenges in achieving perfect stereocontrol during fluorination or hydroxylation. Two primary technologies dominate large-scale resolution: diastereomeric salt crystallization and preparative chiral chromatography, each with distinct advantages and limitations.
Diastereomeric Salt Crystallization: This classical approach exploits differential solubility between diastereomeric salts formed by reacting the racemic amine (post-Boc deprotection) with enantiopure chiral acids. Key considerations include:
Preparative Chiral Chromatography: Supercritical Fluid Chromatography (SFC) has emerged as the "gold standard" for chromatographic resolution due to its efficiency, speed, and environmental profile [7].
Table 3: Resolution Techniques Comparison for (R)-Enantiomer Production
Parameter | Diastereomeric Salt Crystallization | Preparative SFC | Preparative NPLC |
---|---|---|---|
Typical Scale | Multi-gram to kilogram | Milligram to kilogram | Milligram to multi-gram |
Throughput | Low (days for process dev./batch isolation) | High (hours for method dev./batch isol.) | Medium |
Typical ee | >99% (after recrystallization) | >99.5% | >99% |
Typical Yield | 30-40% (per crystallization cycle) | >90% (post-chromatography) | 80-90% |
Cost Drivers | Resolving agent cost, Solvent volume, Yield | CSP cost, CO2 consumption | CSP cost, Solvent volume, disposal |
Key Advantage | No specialized equipment; High purity crystals | Speed, Scalability, Green chemistry | Handles SFC-insoluble compounds |
Key Limitation | Requires free amine; Multi-step; Lower yield | Capital investment; Solubility demands | High solvent use; Slow evaporation |
Suitability for Target | Moderate (Requires Boc removal) | High (Direct resolution of Boc-protected) | Medium (Backup for low SFC solubility) |
Industrial Preference: Within pharmaceutical development, SFC resolution of the Boc-protected racemate represents the preferred route for kilogram-scale production of the (R)‑enantiomer due to operational efficiency, reduced step count, and superior environmental, health, and safety (EHS) profile. Crystallization remains relevant when chromatographic resolution proves ineffective or for final API form control where crystalline diastereomeric salts offer purity advantages [7] [10]. The choice hinges critically on project timelines, available infrastructure, required quantities, and physicochemical properties of the specific racemate.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7